molecular formula C10H9F9O3 B1305697 3-(Perfluorobutyl)-2-hydroxypropyl acrylate CAS No. 98573-25-2

3-(Perfluorobutyl)-2-hydroxypropyl acrylate

Cat. No.: B1305697
CAS No.: 98573-25-2
M. Wt: 348.16 g/mol
InChI Key: MMZXPRQMECEMRJ-UHFFFAOYSA-N
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Description

3-(Perfluorobutyl)-2-hydroxypropyl acrylate is a fluorinated acrylate monomer known for its unique properties, including high chemical and thermal stability, low surface energy, and excellent film-forming abilities. These characteristics make it valuable in various industrial applications, particularly in the production of coatings, adhesives, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate typically involves the reaction of perfluorobutyl iodide with glycidol, followed by esterification with acrylic acid. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the reaction and solvents like tetrahydrofuran to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorobutyl)-2-hydroxypropyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize through free radical polymerization to form homopolymers or copolymers.

    Substitution: The hydroxyl group can participate in substitution reactions with other functional groups.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Esterification: Carboxylic acids or anhydrides are used with catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Polymers: Homopolymers and copolymers with enhanced properties.

    Esters: Various esters depending on the carboxylic acid used in the reaction.

Scientific Research Applications

3-(Perfluorobutyl)-2-hydroxypropyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate primarily involves its ability to form stable polymers and copolymers. The perfluorobutyl group imparts hydrophobic and oleophobic properties, while the acrylate group allows for polymerization. The hydroxyl group provides sites for further functionalization, making it versatile for various applications .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctyl acrylate
  • Perfluorodecyl acrylate
  • Perfluorobutyl methacrylate

Uniqueness

3-(Perfluorobutyl)-2-hydroxypropyl acrylate stands out due to its unique combination of a perfluorobutyl group and a hydroxyl group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and functionalization .

Properties

IUPAC Name

(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F9O3/c1-2-6(21)22-4-5(20)3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2,5,20H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZXPRQMECEMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379704
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98573-25-2
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl acrylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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